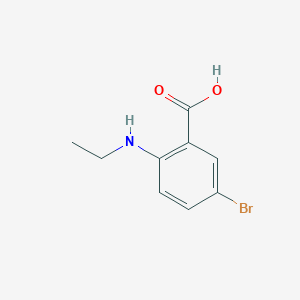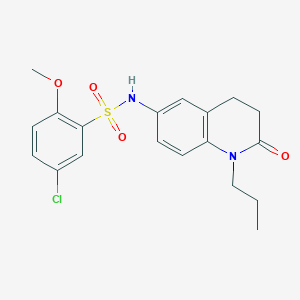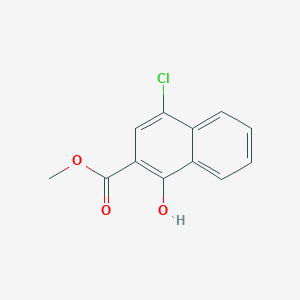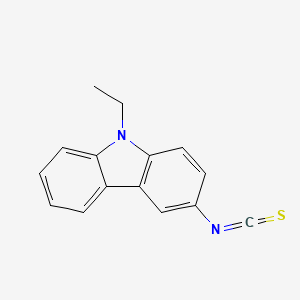
9-Ethyl-3-isothiocyanato-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3-isothiocyanato-9H-carbazole is a chemical compound with the molecular formula C15H12N2S and a molecular weight of 252.34 g/mol. This compound is characterized by its isothiocyanato group attached to the carbazole ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-3-isothiocyanato-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the isothiocyanato group, which can act as a reactive site for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to replace the isothiocyanato group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: In chemistry, 9-Ethyl-3-isothiocyanato-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of protein interactions and enzyme activities. Its isothiocyanato group can react with amino groups in proteins, facilitating the labeling and detection of biomolecules.
Medicine: . Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties contribute to the development of advanced materials and technologies.
Mechanism of Action
The mechanism by which 9-Ethyl-3-isothiocyanato-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of biological processes. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme inhibition or protein labeling.
Comparison with Similar Compounds
Carbazole: The parent compound without the ethyl and isothiocyanato groups.
9-Ethylcarbazole: Similar to the target compound but lacking the isothiocyanato group.
3-Isothiocyanato-9H-carbazole: Similar to the target compound but lacking the ethyl group.
Uniqueness: 9-Ethyl-3-isothiocyanato-9H-carbazole is unique due to the presence of both the ethyl and isothiocyanato groups, which provide distinct chemical reactivity and biological activity compared to its similar compounds.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
9-ethyl-3-isothiocyanatocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-17-14-6-4-3-5-12(14)13-9-11(16-10-18)7-8-15(13)17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOYNRRDHVBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=C=S)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)
![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)
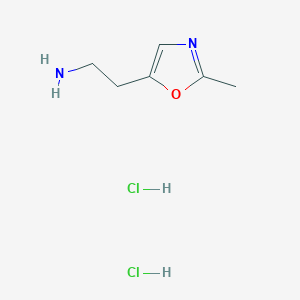

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
![5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2822685.png)
![ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate](/img/structure/B2822688.png)
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)
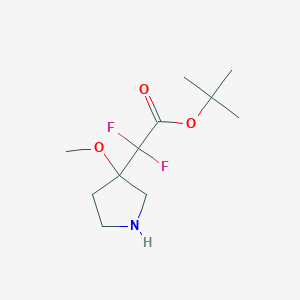
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)
